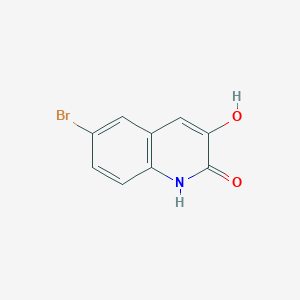

6-Bromo-3-hydroxyquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

871890-77-6 |

|---|---|

Molecular Formula |

C9H6BrNO2 |

Molecular Weight |

240.05 g/mol |

IUPAC Name |

6-bromo-3-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13) |

InChI Key |

MTGIZESTAZZBMV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)N2)O |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)N2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Promising Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-hydroxyquinolin-2(1H)-one, a heterocyclic organic compound of interest in the fields of medicinal chemistry and drug development. This document details its chemical identity, synthesis, potential biological activity as a tyrosinase inhibitor, and the relevant experimental protocols.

Core Compound Data

This compound is a brominated derivative of the 3-hydroxyquinolin-2(1H)-one scaffold. The presence of the bromine atom and the hydroxyl group at specific positions on the quinolinone core are key to its chemical properties and biological activity.

| Property | Value | Reference |

| CAS Number | 1379330-67-2 | [1][2] |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)NC(=O)C=C1O |

Biological Activity: Tyrosinase Inhibition

Recent studies have highlighted the potential of 3-hydroxyquinolin-2(1H)-one derivatives as potent inhibitors of tyrosinase, a key enzyme in the melanogenesis pathway.[3] Overactivity of tyrosinase can lead to hyperpigmentation disorders.

A study by Jacobs, Petzer, et al. investigated a series of eight 3-hydroxyquinolin-2(1H)-one derivatives for their tyrosinase inhibitory activity.[3] While the specific IC₅₀ value for this compound is not explicitly stated in the available literature, the study reported that four of the derivatives exhibited significant inhibition of tyrosinase from Agaricus bisporus (abTYR), with IC₅₀ values below 6.11 µM.[3] The most potent compound in the series displayed an IC₅₀ of 2.52 µM.[3] For comparison, the reference inhibitors thiamidol and kojic acid showed IC₅₀ values of 0.130 µM and 26.4 µM, respectively, under the same conditions.[3] This suggests that the 3-hydroxyquinolin-2(1H)-one scaffold, including the 6-bromo derivative, is a promising candidate for the development of novel tyrosinase inhibitors.

Signaling Pathway: Melanogenesis

Tyrosinase is the rate-limiting enzyme in the synthesis of melanin.[4] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for both eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment). By inhibiting tyrosinase, this compound can effectively block the initial steps of this pathway, leading to a reduction in melanin production.

Experimental Protocols

Synthesis of this compound

Step 1: Ring Expansion of 6-Bromoisatin

This step involves the reaction of 6-bromoisatin with a diazomethane reagent, such as (trimethylsilyl)diazomethane, to form the corresponding 6-bromo-3-methoxyquinolin-2(1H)-one intermediate.

-

Materials: 6-bromoisatin, (trimethylsilyl)diazomethane, suitable solvent (e.g., dichloromethane, methanol).

-

General Procedure: To a solution of 6-bromoisatin in a suitable solvent, (trimethylsilyl)diazomethane is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield 6-bromo-3-methoxyquinolin-2(1H)-one.

Step 2: Demethylation

The methoxy group of the intermediate is then cleaved to afford the final 3-hydroxy product.

-

Materials: 6-bromo-3-methoxyquinolin-2(1H)-one, boron tribromide (BBr₃), dichloromethane.

-

General Procedure: The 6-bromo-3-methoxyquinolin-2(1H)-one intermediate is dissolved in dichloromethane and cooled to a low temperature (e.g., -78 °C). A solution of boron tribromide in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified to give this compound.

Tyrosinase Inhibition Assay

The inhibitory activity of this compound against tyrosinase can be evaluated using a spectrophotometric assay based on the formation of dopachrome from L-DOPA.[5]

-

Materials: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), dimethyl sulfoxide (DMSO), test compound (this compound), positive control (e.g., kojic acid), 96-well microplate, microplate reader.

-

Procedure:

-

Prepare stock solutions of the test compound and kojic acid in DMSO.

-

In a 96-well plate, add aliquots of the test compound at various concentrations (dissolved in DMSO) to the wells. Control wells will contain only DMSO.

-

Add a solution of mushroom tyrosinase in phosphate buffer to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).

-

Initiate the enzymatic reaction by adding a solution of L-DOPA in phosphate buffer to each well.

-

Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Experimental Workflow and Logical Relationships

The development and evaluation of this compound as a tyrosinase inhibitor follows a logical workflow from chemical synthesis to biological testing.

References

- 1. This compound 95% | CAS: 1379330-67-2 | AChemBlock [achemblock.com]

- 2. knownchemical.com [knownchemical.com]

- 3. Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosinase inhibition assay [bio-protocol.org]

Elucidating the Molecular Architecture of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data involved in the structural elucidation of 6-Bromo-3-hydroxyquinolin-2(1H)-one, a substituted quinolinone with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the compound's synthesis, spectroscopic characterization, and structural analysis.

Introduction

Quinolinone scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. The targeted molecule, this compound, incorporates a bromine atom and a hydroxyl group onto the core quinolinone structure, modifications that are anticipated to influence its physicochemical and biological characteristics. This guide outlines a systematic approach to unequivocally determine its chemical structure.

Synthesis

A plausible synthetic route to this compound involves the cyclization of a substituted 2-aminoacetophenone derivative. This method, adapted from known procedures for similar quinolinones, provides a reliable pathway to the target compound.

Experimental Protocol: Synthesis of this compound

-

Preparation of 2-amino-5-bromophenyl)(oxo)acetic acid: To a solution of 4-bromoaniline in a suitable organic solvent, add oxalyl chloride at 0°C. Stir the reaction mixture for 2 hours, allowing it to gradually warm to room temperature. The resulting precipitate is filtered, washed, and dried to yield the intermediate.

-

Cyclization to form this compound: The intermediate from the previous step is treated with a strong base, such as sodium methoxide, in methanol. The reaction is refluxed for 4-6 hours.

-

Work-up and Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Analysis

A combination of spectroscopic techniques is employed to ascertain the connectivity and chemical environment of the atoms within the molecule. The following data represents expected values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.5 (broad s) | Singlet | 1H | N-H |

| 9.5 (s) | Singlet | 1H | O-H |

| 7.85 (d, J=2.4 Hz) | Doublet | 1H | H-5 |

| 7.60 (dd, J=8.8, 2.4 Hz) | Doublet of Doublets | 1H | H-7 |

| 7.20 (s) | Singlet | 1H | H-4 |

| 7.10 (d, J=8.8 Hz) | Doublet | 1H | H-8 |

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 162.0 | C=O (C-2) |

| 145.0 | C-OH (C-3) |

| 138.0 | C-8a |

| 135.0 | C-7 |

| 128.0 | C-5 |

| 125.0 | C-4a |

| 118.0 | C-8 |

| 115.0 | C-6 |

| 110.0 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3200-3100 | Medium | N-H stretch |

| 1660 | Strong | C=O stretch (amide) |

| 1600, 1580, 1470 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Medium | C-O stretch |

| 820 | Strong | C-H bend (aromatic) |

| 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 241/243 | 100/98 | [M+H]⁺ (isotopic pattern for Br) |

| 213/215 | 40/39 | [M+H - CO]⁺ |

| 184/186 | 20/19 | [M+H - CO - HCN]⁺ |

X-ray Crystallography

For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent mixture, such as ethanol and dichloromethane.

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (100 K). X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Structure Elucidation Workflow

The logical flow of the structure elucidation process is outlined below.

Potential Biological Activity and Signaling Pathway

Derivatives of 3-hydroxyquinolin-2(1H)-one have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1] Inhibition of tyrosinase is a target for the development of treatments for hyperpigmentation disorders. The proposed mechanism of action involves the chelation of copper ions within the active site of the enzyme.

Conclusion

The structural elucidation of this compound is achieved through a combination of chemical synthesis and comprehensive spectroscopic and crystallographic analysis. The presented data, based on established methodologies and analysis of analogous compounds, provides a robust framework for the definitive characterization of this novel quinolinone derivative. Further investigation into its biological activities, particularly as a tyrosinase inhibitor, is warranted.

References

An In-depth Technical Guide to 6-Bromo-3-hydroxyquinolin-2(1H)-one

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential biological significance of 6-Bromo-3-hydroxyquinolin-2(1H)-one. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a halogenated derivative of the quinolinone scaffold, a core structure found in numerous biologically active compounds. The physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1379330-67-2 | [1] |

| Canonical SMILES | O=C1NC2=C(C=C(Br)C=C2)C=C1O | [1] |

Note: Properties for the closely related isomer, 6-Bromo-4-hydroxyquinolin-2(1H)-one, include a predicted XLogP3 of 1.4 and a complexity of 264.[2][3]

Proposed Synthesis Protocol

2.1. Principle

The proposed synthesis is a multi-step process beginning with the condensation of a substituted aniline with a malonic acid equivalent, followed by a thermally-induced cyclization to form the quinolinone ring system. This approach is a variation of the Gould-Jacobs reaction.

2.2. Materials and Reagents

-

4-Bromoaniline

-

Diethyl malonate

-

Sodium methoxide

-

Diphenyl ether

-

Dowtherm A (or similar high-boiling point solvent)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and apparatus

2.3. Step-by-Step Procedure

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 eq.) in a minimal amount of a suitable solvent like toluene.

-

Add diethyl malonate (1.1 eq.) and a catalytic amount of a base such as sodium methoxide.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Isolation of Intermediate:

-

Neutralize the mixture with a dilute solution of HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude intermediate, diethyl 2-((4-bromophenyl)amino)maleate.

-

-

Cyclization:

-

Add the crude intermediate to a high-boiling point solvent such as diphenyl ether or Dowtherm A in a flask fitted with a distillation apparatus.

-

Heat the mixture to a high temperature (typically 240-260 °C). The ethanol formed during the cyclization will distill off.

-

Maintain this temperature for 30-60 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Purification:

-

Allow the mixture to cool, which should cause the product to precipitate.

-

Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain pure this compound.

-

2.4. Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Proposed synthetic route for this compound.

Potential Biological Activity and Therapeutic Relevance

The quinolinone core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, the broader class of quinolinones has shown significant therapeutic potential.

-

Antibacterial and Antifungal Activity: Many quinolinone derivatives have been investigated for their antimicrobial properties. For instance, related quinazolinone compounds have demonstrated high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

-

Anticancer Properties: The quinolinone structure is a key component of several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule formation.

-

Anti-inflammatory Effects: Some quinolinone analogues have shown potential as anti-inflammatory agents. A study on 6-bromo-3-methylquinoline analogues highlighted their role as inhibitors of prostaglandin F2α, which is associated with inflammation and preterm labor.

-

Enzyme Inhibition: The nitrogen-containing heterocyclic structure of quinolinones makes them suitable candidates for enzyme inhibitors. They have been explored as inhibitors for enzymes such as chymase and matrix metalloproteinases (MMPs).

Given these precedents, this compound represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.

Conceptual Drug Discovery Workflow

The development of a novel compound like this compound into a therapeutic agent follows a structured, multi-stage process. The diagram below outlines a conceptual workflow for lead compound optimization and biological screening.

References

Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 6-bromo-3-hydroxyquinolin-2(1H)-one, a valuable heterocyclic compound for further research and development in medicinal chemistry. The described methodology is based on established chemical transformations, providing a robust route for the preparation of this target molecule.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process commencing from the commercially available 2-amino-5-bromobenzoic acid. The key steps involve the acylation of the starting material with a malonic acid derivative, followed by an intramolecular cyclization to construct the desired quinolinone ring system.

Experimental Protocols

Step 1: Synthesis of 2-((4-bromo-2-carboxyphenyl)amino)-2-oxoacetic acid

This initial step involves the N-acylation of 2-amino-5-bromobenzoic acid with a suitable malonic acid derivative. A common approach is the use of ethyl malonyl chloride or a similar reagent.

Materials and Reagents:

-

2-Amino-5-bromobenzoic acid

-

Ethyl malonyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of ethyl malonyl chloride (1.1 eq).

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of 1M HCl.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

-

The intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Cyclization to this compound

The second step involves the base-mediated intramolecular cyclization of the N-acylated intermediate to form the final product.

Materials and Reagents:

-

2-((4-bromo-2-carboxyphenyl)amino)-2-oxoacetic acid intermediate

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol

Procedure:

-

Dissolve the crude intermediate from Step 1 in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.

-

The resulting precipitate is the crude this compound.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 5794-88-7 |

| This compound | C₉H₆BrNO₂ | 240.05 | 1379330-67-2[1] |

| Reaction Step | Starting Material | Key Reagents | Product |

| Step 1: N-Acylation | 2-Amino-5-bromobenzoic acid | Ethyl malonyl chloride, Pyridine | 2-((4-bromo-2-carboxyphenyl)amino)-2-oxoacetic acid |

| Step 2: Cyclization | 2-((4-bromo-2-carboxyphenyl)amino)-2-oxoacetic acid | Sodium ethoxide | This compound |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

References

The Therapeutic Potential of 6-Bromo-3-hydroxyquinolin-2(1H)-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The incorporation of a bromine atom at the C6 position and a hydroxyl group at the C3 position of the 2-oxoquinoline core presents a promising strategy for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the reported biological activities of 6-Bromo-3-hydroxyquinolin-2(1H)-one derivatives and structurally related compounds, focusing on their potential as anticancer and enzyme inhibitory agents.

Biological Activities and Therapeutic Potential

The primary therapeutic potential of 6-bromo-substituted quinolinone derivatives lies in the field of oncology. While research on the specific this compound scaffold is emerging, extensive studies on closely related analogs, such as 6-bromo quinazoline derivatives and 6-substituted indolylquinolinones, have demonstrated significant cytotoxic and enzyme inhibitory activities.

Anticancer Activity

Bromo-substituted quinolinone and quinazoline derivatives have shown potent antiproliferative effects against various cancer cell lines. The bromine atom at the C6 position is believed to enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.

Structurally similar 6-bromo quinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against human breast cancer (MCF-7) and colon cancer (SW480) cell lines.[1] These compounds have demonstrated significant anticancer activity, with some derivatives showing potency comparable to or greater than standard chemotherapeutic drugs.[1]

Furthermore, 6-substituted indolylquinolinones have been identified as potent inhibitors of Checkpoint Kinase 1 (Chek1), a crucial enzyme in the DNA damage response pathway.[2][3] Inhibition of Chek1 can sensitize cancer cells to DNA-damaging agents, making these compounds promising candidates for combination cancer therapy.

Enzyme Inhibition

The quinolinone scaffold is a versatile platform for the design of specific enzyme inhibitors. Beyond Chek1, derivatives of the quinolinone core have been shown to inhibit other kinases, such as DNA-dependent protein kinase (DNA-PK).[4] DNA-PK is another key player in the DNA damage repair pathway, and its inhibition can lead to increased cancer cell death.

The 3-hydroxyquinolin-2(1H)-one moiety itself is a known pharmacophore for targeting metalloenzymes, suggesting that 6-bromo derivatives could also be explored for their inhibitory activity against this class of enzymes.

Quantitative Biological Data

The following tables summarize the reported in vitro biological activity of various 6-bromo-substituted quinolinone and quinazoline derivatives against cancer cell lines and specific enzyme targets.

Table 1: Anticancer Activity of 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one Derivatives [1]

| Compound ID | Substitution on Phenyl Ring | MCF-7 IC50 (µM) | SW480 IC50 (µM) | MRC-5 (Normal Cell) IC50 (µM) |

| 8a | H | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |

| 8d | 3-CH3 | 59.15 ± 5.73 | 72.45 ± 2.90 | > 100 |

| 8e | 4-CH3 | 35.14 ± 6.87 | 63.15 ± 1.63 | > 100 |

| Erlotinib | - | 9.9 ± 0.14 | - | - |

Table 2: Chek1 Kinase Inhibitory Activity of 6-Substituted Indolylquinolinones [2][3]

| Compound ID | C6 Substitution | Chek1 IC50 (nM) |

| 9 | Br | Potent |

| Related Analogs | Various Amines | Low nanomolar |

Note: Specific IC50 values for compound 9 were not provided in the abstract, but it was used as a key intermediate for potent analogs.

Experimental Protocols

This section details the methodologies for key experiments commonly used in the evaluation of the biological activity of quinolinone derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1][5][6]

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay (General Protocol)

Enzyme inhibition assays are performed to determine the potency of compounds against specific kinase targets like Chek1 or DNA-PK.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

-

Data Analysis: The percentage of kinase activity is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Visualizations

The following diagrams illustrate a potential mechanism of action and a standard experimental workflow.

Figure 1: A generalized workflow for determining the in vitro anticancer activity of a compound using the MTT assay.

Figure 2: A simplified diagram illustrating the potential mechanism of action of a this compound derivative as a kinase inhibitor in a cell signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents and enzyme inhibitors. The available data on structurally related compounds suggest that this class of molecules is likely to exhibit potent biological activities. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the further development of these compounds into clinically viable therapeutic agents.

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.vensel.org [pubs.vensel.org]

Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data of quinolinone compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry and drug development. This document details key spectroscopic data (NMR, IR, and Mass Spectrometry) in structured tables, outlines detailed experimental protocols for acquiring this data, and visualizes relevant biological pathways and experimental workflows.

Spectroscopic Data of Quinolinone Compounds

The structural elucidation and characterization of quinolinone derivatives heavily rely on a combination of spectroscopic techniques. This section presents typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure of quinolinone compounds. Chemical shifts are influenced by the substitution pattern on the quinolinone core.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 2-Quinolinones in CDCl₃

| Proton | Unsubstituted 2-Quinolinone | 4-Methyl-2-quinolinone | 7-Chloro-4-methyl-2-quinolinone |

| H-3 | 6.60 | 6.25 | 6.30 |

| H-4 | 7.70 | - | - |

| H-5 | 7.55 | 7.95 | 7.90 |

| H-6 | 7.20 | 7.30 | 7.35 |

| H-7 | 7.45 | 7.60 | - |

| H-8 | 7.30 | 7.40 | 7.50 |

| N-H | 12.5 (br s) | 12.0 (br s) | 12.2 (br s) |

| 4-CH₃ | - | 2.45 | 2.50 |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2-Quinolinones in CDCl₃

| Carbon | Unsubstituted 2-Quinolinone | 4-Methyl-2-quinolinone | 7-Chloro-4-methyl-2-quinolinone |

| C-2 | 162.5 | 163.0 | 162.8 |

| C-3 | 122.0 | 121.5 | 121.8 |

| C-4 | 139.5 | 148.0 | 147.5 |

| C-4a | 118.0 | 118.5 | 118.2 |

| C-5 | 129.0 | 128.5 | 128.8 |

| C-6 | 122.5 | 122.8 | 123.0 |

| C-7 | 130.0 | 130.5 | 135.0 |

| C-8 | 116.0 | 115.8 | 116.2 |

| C-8a | 139.0 | 138.5 | 138.8 |

| 4-CH₃ | - | 18.5 | 18.8 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in quinolinone molecules. The characteristic vibrational frequencies provide clear evidence for the presence of carbonyl groups, N-H bonds, and aromatic C-H and C=C bonds.

Table 3: Characteristic FTIR Absorption Frequencies (cm⁻¹) for Quinolinone Compounds

| Functional Group | Vibration Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H (in lactam) | Stretching | 3300 - 3500 | Medium, often broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=O (lactam) | Stretching | 1650 - 1690 | Strong, Sharp |

| C=C (aromatic) | Stretching | 1600 - 1640 | Medium to Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-H (aromatic) | Out-of-plane bending | 750 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of quinolinone compounds, aiding in their identification and structural confirmation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques are commonly employed.

Table 4: Common Fragmentation Patterns of Quinolinone Derivatives in Mass Spectrometry

| Ionization Method | Precursor Ion | Key Fragment Ions | Description of Fragmentation |

| EI | M⁺• | [M-CO]⁺• | Loss of a neutral carbon monoxide molecule from the lactam ring. |

| EI | M⁺• | [M-HCN]⁺• | Loss of hydrogen cyanide, characteristic of nitrogen-containing heterocycles. |

| ESI | [M+H]⁺ | [M+H-H₂O]⁺ | Loss of a water molecule, common for compounds with hydroxyl groups or in certain rearrangements.[1] |

| ESI | [M+H]⁺ | [M+H-CO]⁺ | Loss of carbon monoxide from the protonated molecule.[1] |

| ESI-MS/MS | [M+H]⁺ | Varies with substitution | Fragmentation of substituent groups (e.g., loss of alkyl chains, cleavage of piperazine rings).[1] |

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of quinolinone compounds.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Quinolinone sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette and filter

Procedure:

-

Sample Preparation:

-

Accurately weigh the quinolinone sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[3]

-

Cap the NMR tube securely.

-

-

Instrument Setup (300-600 MHz NMR Spectrometer):

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's gauge.

-

Place the sample in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a 30-45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy

Objective: To identify the functional groups present in the quinolinone compound.

Materials:

-

Quinolinone sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the quinolinone sample and the KBr powder to remove any moisture.

-

In the agate mortar, grind 1-2 mg of the quinolinone sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[4]

-

Transfer the powder to the pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the quinolinone compound.

Materials:

-

Quinolinone sample (approx. 1 mg)

-

Solvent (e.g., methanol, acetonitrile), HPLC grade

-

Vial

Procedure (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the quinolinone sample (e.g., 10-100 µg/mL) in a suitable solvent.[6]

-

-

Instrument Setup (LC-MS or direct infusion):

-

Set the electrospray ionization source to the positive ion mode.

-

Optimize the source parameters, including capillary voltage (e.g., 2.5-4.5 kV), source temperature (e.g., 150 °C), and desolvation temperature (e.g., 480 °C).[6]

-

For tandem mass spectrometry (MS/MS), select the protonated molecule [M+H]⁺ as the precursor ion.

-

Set a suitable collision energy to induce fragmentation.

-

-

Spectrum Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the full scan mass spectrum to determine the molecular weight.

-

Acquire the product ion scan (MS/MS) spectrum to observe the fragmentation pattern.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the m/z values of the fragment ions in the MS/MS spectrum to propose fragmentation pathways.

-

Signaling Pathways and Experimental Workflows

Quinolinone derivatives are known to interact with various biological targets, including key signaling pathways implicated in cancer. Understanding these pathways is crucial for drug development professionals.

Signaling Pathways Involving Quinolinone Targets

Many quinolinone-based compounds have been developed as inhibitors of receptor tyrosine kinases, which are upstream activators of critical carcinogenic pathways such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[7][8]

Caption: The PI3K/Akt/mTOR signaling pathway.

Caption: The Ras/Raf/MEK/ERK signaling pathway.

Experimental Workflow for Spectroscopic Analysis

A systematic workflow is essential for the efficient and accurate characterization of novel quinolinone compounds.

Caption: A typical experimental workflow for the spectroscopic characterization of quinolinone compounds.

References

- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Ascendant Trajectory of Bromo-Substituted Quinolinones: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold, a privileged structure in medicinal chemistry, has been the subject of intense investigation due to its broad spectrum of biological activities. The introduction of bromine substituents onto this core has emerged as a powerful strategy to modulate and enhance its therapeutic potential. This in-depth technical guide explores the burgeoning research applications of bromo-substituted quinolinones, with a primary focus on their anticancer, antibacterial, antifungal, and antiviral properties, as well as their role as enzyme inhibitors. This document provides a comprehensive overview of their synthesis, mechanisms of action, and quantitative biological data, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction

Quinolinone and its derivatives have long been recognized for their diverse pharmacological activities. The strategic incorporation of bromine atoms into the quinolinone framework can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby enhancing its interaction with biological targets. This has led to the discovery of numerous bromo-substituted quinolinones with potent biological effects, positioning them as promising candidates for drug discovery and development. This guide serves as a central repository of technical information for researchers aiming to explore and harness the therapeutic potential of this versatile class of compounds.

Synthesis of Bromo-Substituted Quinolinones

The synthesis of bromo-substituted quinolinones can be achieved through various established and optimized methods. A common strategy involves the direct bromination of a pre-existing quinolinone core.

General Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol outlines a common method for the synthesis of 5,7-dibromo-8-hydroxyquinoline, a frequently studied bromo-substituted quinolinone.[1][2]

Materials:

-

8-hydroxyquinoline

-

Bromine

-

Aqueous hydrobromide (8%) or Chloroform (CHCl3)

-

Water

-

Sodium bicarbonate (NaHCO3) solution (5%)

-

Benzene

Procedure:

-

Suspend 14.5 g of 8-hydroxyquinoline in 400 ml of water.

-

Prepare a solution of 32.3 g of bromine and 30 g of 8% aqueous hydrobromide in 30 ml of water.

-

Add the bromine solution dropwise to the 8-hydroxyquinoline suspension. The reaction temperature will decrease.

-

Continue stirring for 30 minutes.

-

Collect the resulting fine yellow precipitate of 5,7-dibromo-8-hydroxyquinoline by filtration.

-

Wash the precipitate with water and dry it.

Alternative Procedure using Chloroform:

-

Dissolve 0.3 g of 8-hydroxyquinoline in 10 mL of chloroform.

-

Prepare a solution of 0.67 g of bromine in 5 mL of chloroform.

-

Add the bromine solution to the 8-hydroxyquinoline solution over 5 minutes.

-

Stir the mixture at room temperature for 1 hour.

-

Wash the resulting solution with 5% sodium bicarbonate solution (3 x 15 mL) and then dry it over sodium sulfate.

-

Evaporate the solvent to obtain the product.

-

The product can be further purified by crystallization from benzene.[2]

Anticancer Applications

Bromo-substituted quinolinones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes involved in DNA replication and cell cycle regulation.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected bromo-substituted quinolinones against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-5-nitroquinoline | HT29 (Human colon adenocarcinoma) | 26.2 | [3] |

| 6-Bromo-5-nitroquinoline | HeLa (Human cervical cancer) | 24.1 | [3] |

| 6-Bromo-5-nitroquinoline | C6 (Rat glioma) | 50.0 | [3] |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat brain tumor) | 6.7 µg/mL | |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human cervix carcinoma) | 25.6 µg/mL | [4] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human colon carcinoma) | 15.4 µg/mL | [4] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 µg/mL |

Mechanism of Action: Topoisomerase I Inhibition

A key mechanism underlying the anticancer activity of some bromo-substituted quinolinones is the inhibition of topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription.

Experimental Workflow: Topoisomerase I DNA Relaxation Assay

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8][9]

Materials:

-

96-well flat-bottom culture plates

-

Cancer cell lines

-

Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization reagent (e.g., 1:1 solution of 50% isopropanol and 10% sodium dodecyl sulfate, or DMSO)

-

Microplate reader

Procedure:

-

Seed cells (e.g., 2.5 x 10⁴ cells/mL) in 90 µL of culture medium per well in a 96-well plate.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of the bromo-substituted quinolinone compounds (typically 10 µL of a 10x stock) and a vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Remove the culture medium and add 10 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization reagent to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Antimicrobial Applications

Bromo-substituted quinolinones have demonstrated potent activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Data: In Vitro Antibacterial and Antifungal Activity

The following table summarizes the in vitro antimicrobial activity of selected bromo-substituted quinolinones, with data presented as Minimum Inhibitory Concentration (MIC) values.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 9-Bromo-substituted indolizinoquinoline-5,12-dione (Compound 27) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.031 | [10] |

| Dibromoquinoline (Compound 4b) | Candida albicans | ≤ 0.5 | [11] |

| Dibromoquinoline (Compound 4b) | Cryptococcus neoformans | 0.5 | [11] |

| Dibromoquinoline (Compound 4b) | Aspergillus fumigatus | 0.5 | [11] |

| Bromoquinol | Aspergillus fumigatus | Potent activity | [1][5][6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14][15][16]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bromo-substituted quinolinone stock solution

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Perform serial two-fold dilutions of the bromo-substituted quinolinone compound in the broth medium in the wells of a 96-well plate.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Add a standardized inoculum of the microorganism to each well (except the negative control).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be done visually or by measuring the optical density using a microplate reader.

Antiviral Applications

Emerging research indicates that bromo-substituted quinolinones also possess antiviral properties, showing activity against various viruses, including Influenza A virus and HIV.

Mechanism of Action: Inhibition of Viral Replication

The antiviral mechanism of some quinoline derivatives involves the inhibition of key viral processes such as RNA transcription and replication. For example, certain substituted quinolines have been shown to inhibit the reverse transcriptase of HIV.[17][18]

Logical Relationship: Proposed Antiviral Mechanism

Caption: Inhibition of viral replication by bromo-substituted quinolinones.

Enzyme Inhibition

Beyond their antimicrobial and anticancer effects, bromo-substituted quinolinones have been investigated as inhibitors of various enzymes implicated in different diseases.

Target Enzymes and Potential Therapeutic Areas

-

NF-κB Pathway: Quinolinone derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and immunity. This suggests their potential in treating inflammatory diseases and certain cancers.[19][20][21]

-

Other Enzymes: Studies have also explored their inhibitory activity against enzymes such as α-glycosidase, acetylcholinesterase, and butyrylcholinesterase, indicating potential applications in diabetes and neurodegenerative diseases.[22][23][24][25]

Signaling Pathway: Inhibition of the Canonical NF-κB Pathway

Caption: Potential points of inhibition in the NF-κB signaling pathway by quinolinone derivatives.

Conclusion and Future Directions

Bromo-substituted quinolinones represent a highly promising and versatile class of compounds with a wide array of potential research and therapeutic applications. Their demonstrated efficacy as anticancer, antibacterial, antifungal, and antiviral agents, coupled with their ability to inhibit key enzymes, underscores their importance in drug discovery. The synthetic accessibility and the potential for further structural modifications offer exciting opportunities for the development of novel, highly potent, and selective therapeutic agents. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties, and conducting in vivo studies to translate the promising in vitro results into clinical applications. The comprehensive data and protocols presented in this guide are intended to facilitate and accelerate these research endeavors.

References

- 1. 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4 [chemicalbook.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchhub.com [researchhub.com]

- 10. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 3-Hydroxyquinolin-2(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxyquinolin-2(1H)-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic developments of this important class of compounds. It details the initial isolation of the foundational natural product, viridicatin, in the mid-20th century and traces the evolution of synthetic methodologies from early classical approaches to more modern, efficient strategies. This document includes detailed experimental protocols for seminal synthetic preparations, quantitative data on the physicochemical and biological properties of key derivatives, and visualizations of synthetic pathways to serve as a valuable resource for researchers in the field.

Discovery and Early History

The story of 3-hydroxyquinolin-2(1H)-ones begins not with a synthetic chemist's design, but with the isolation of a natural product from a common mold.

The First Isolation: Viridicatin

In 1953, K. G. Cunningham and G. G. Freeman at the Imperial Chemical Industries research laboratories in the UK reported the isolation of a new crystalline metabolic product from the fungus Penicillium viridicatum Westling.[1][2][3] They named this compound viridicatin . Their work, published in the Biochemical Journal, marked the first identification of a molecule possessing the 3-hydroxy-4-phenylquinolin-2(1H)-one core structure.[1]

Experimental Protocol: Isolation of Viridicatin (Cunningham & Freeman, 1953) [1]

-

Cultivation: Penicillium viridicatum was grown on a Czapek-Dox medium containing glucose as the carbon source. The cultures were incubated for approximately 20-30 days at 24°C.

-

Extraction: The mycelium was separated from the culture fluid by filtration. The dried and powdered mycelium was then extracted with ether.

-

Isolation and Purification: The ether extract was concentrated, and the crude viridicatin was obtained. This crude product was then purified by recrystallization from ethanol, yielding pale yellow needles.

Physicochemical Properties of Viridicatin (Early Data)

| Property | Value | Reference |

| Molecular Formula | C15H11NO2 | [4] |

| Melting Point | 268-269°C (uncorrected) | [1] |

| Appearance | Pale yellow needles | [1] |

Early Structural Elucidation and Related Natural Products

Following the discovery of viridicatin, related metabolites were also isolated from Penicillium species. In 1963, Birkinshaw and colleagues identified viridicatol , the 3-hydroxy-4-(4-hydroxyphenyl)quinolin-2(1H)-one, also from P. viridicatum and P. cyclopium.[5] The biosynthesis of viridicatol has been shown to proceed via a cytochrome P450-mediated meta-hydroxylation of a precursor, which then undergoes rearrangement.[6] These early discoveries highlighted a new family of fungal alkaloids.

Evolution of Synthetic Methodologies

The intriguing structure and biological potential of the 3-hydroxyquinolin-2(1H)-one scaffold spurred the development of various synthetic approaches.

Early Synthetic Approaches: Ring Expansion of Isatins

One of the earliest synthetic strategies to access the 3-hydroxy-4-arylquinolin-2(1H)-one core was reported by M. Luckner and Y. S. Mohammed in 1964. Their work on the biosynthesis of viridicatol led them to explore the reaction of isatins with diazoalkanes. This work, also published in the Biochemical Journal as part of a larger study on Penicillium metabolites, described an unexpected regioselective ring expansion.[5]

Experimental Protocol: Synthesis of Viridicatol via Ring Expansion (Conceptual, based on Luckner & Mohammed, 1964) [5]

While the 1964 paper focused on isolation and biosynthesis, it laid the groundwork for later synthetic adaptations. A general procedure based on this chemistry is as follows:

-

Preparation of α-Aryldiazomethane: An appropriate aryl aldehyde is reacted with hydrazine to form the corresponding hydrazone. The hydrazone is then oxidized (e.g., with mercuric oxide) to generate the α-aryldiazomethane in situ or as an isolated intermediate.

-

Ring Expansion Reaction: The α-aryldiazomethane is added to a solution of isatin in a suitable solvent (e.g., dioxane or ether). The reaction mixture is stirred, often at room temperature, until the evolution of nitrogen ceases.

-

Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization to yield the 3-hydroxy-4-arylquinolin-2(1H)-one.

Intramolecular Cyclization Strategies

A more general and widely adopted approach to the broader quinolinone family, which was later adapted for 3-hydroxy derivatives, involves the intramolecular cyclization of substituted anilines. Key named reactions in this area include the Conrad-Limpach and Knorr syntheses. While these traditionally lead to 4-hydroxyquinolinones, modifications and selection of appropriate starting materials have made them relevant to the 3-hydroxy scaffold's precursors.

A significant advancement in the direct synthesis of 3-hydroxyquinolin-2(1H)-ones involves the intramolecular cyclization of appropriately substituted malonanilates or related compounds.

Pioneering work by chemists such as T. Kappe and E. Ziegler in the mid to late 20th century on the chemistry of malonyl heterocycles provided a rich foundation for these types of cyclizations.[7][8]

Experimental Protocol: Thermal Condensation for 4-Hydroxy-2(1H)-quinolones (A Precursor Strategy) [4][9]

This method, while yielding 4-hydroxy isomers, is historically significant and illustrates the core condensation-cyclization strategy.

-

Reaction Setup: A mixture of an appropriate aniline (1 equivalent) and a substituted diethyl malonate (1-1.1 equivalents) is placed in a flask equipped for distillation.

-

Thermal Condensation: The mixture is heated in a high-temperature bath (e.g., Wood's metal) to 220-230°C for approximately 1 hour, and then the temperature is raised to 260-270°C.

-

Reaction Monitoring: The reaction is continued until the distillation of ethanol ceases (typically 3-6 hours).

-

Isolation: The hot reaction mixture is carefully poured into a suitable solvent like toluene and allowed to cool. The precipitated product is collected by filtration.

-

Purification: The crude product is dissolved in aqueous sodium hydroxide, washed with an organic solvent, treated with decolorizing charcoal, and then re-precipitated by acidification with hydrochloric acid. Further purification can be achieved by recrystallization.

Biological Activities

The 3-hydroxyquinolin-2(1H)-one scaffold has been found to exhibit a diverse range of biological activities, validating its importance as a privileged structure in drug discovery.

Antimicrobial and Antifungal Activity

The initial interest in viridicatin stemmed from its origin as a fungal metabolite, and early studies focused on its antimicrobial properties. Viridicatin and its derivatives are now known to possess activity against a range of bacteria, particularly Gram-positive strains. Some derivatives have shown potent activity against drug-resistant pathogens.

Quantitative Data: Antimicrobial Activity

| Compound | Organism | Activity (MIC/IC50) | Reference |

| Viridicatumtoxin A | Enterococcus faecalis | 1-2 µg/mL (MIC) | [10] |

| Viridicatumtoxin A | Staphylococcus aureus | 1-2 µg/mL (MIC) | [10] |

| Viridicatumtoxin A | Escherichia coli (deficient outer membrane) | 8 µg/mL (MIC) | [10] |

| Viridicatumtoxin B | Enterococcus faecalis | 1-2 µg/mL (MIC) | [10] |

| Viridicatumtoxin B | Staphylococcus aureus | 1-2 µg/mL (MIC) | [10] |

| Viridicatumtoxin B | Escherichia coli (deficient outer membrane) | 8 µg/mL (MIC) | [10] |

| Viridicatumtoxin Analogue | Vancomycin-resistant Enterococci | 40 nM (IC50) | [5] |

Note: Viridicatumtoxins are structurally related to tetracyclines but contain a scaffold that can be conceptually linked to the quinolinone family.

Anti-inflammatory Activity

Viridicatol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][12] This is a crucial pathway involved in the cellular response to inflammatory stimuli.

The inhibition of this pathway by viridicatol leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[11][12]

Quantitative Data: Anti-inflammatory Activity of Viridicatol [12]

| Parameter | Cell Line | IC50 Value |

| NO Production | RAW264.7 | 46.03 µM |

| NO Production | BV2 | 43.03 µM |

| PGE2 Production | RAW264.7 | 30.37 µM |

| PGE2 Production | BV2 | 34.20 µM |

Conclusion

From its serendipitous discovery as a fungal metabolite to its current status as a versatile scaffold in medicinal chemistry, the 3-hydroxyquinolin-2(1H)-one core has a rich history. The initial isolation of viridicatin provided a structural blueprint that has inspired synthetic chemists for decades. The evolution of synthetic methods, from early ring expansions to more predictable intramolecular cyclizations, has enabled the creation of diverse libraries of compounds. The confirmation of significant antimicrobial and anti-inflammatory activities underscores the therapeutic potential of this heterocyclic system. This guide has provided a historical and technical foundation, offering valuable protocols and data to aid current and future research in this promising area of drug development.

References

- 1. portlandpress.com [portlandpress.com]

- 2. The isolation and some chemical properties of viridicatin, a metabolic product of Penicillium viridicatum Westling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The isolation and some chemical properties of viridicatin, a metabolic product of Penicillium viridicatum Westling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies in the biochemistry of micro-organisms. 114. Viridicatol and cyclopenol, metabolites of Penicillium viridicatum Westling and Penicillium cyclopium Westling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 10. Studies in the biochemistry of micro-organisms. 93. Cyclopenin, a nitrogen-containing metabolic product of Penicillium cyclopium Westling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to 6-Bromo-3-hydroxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-hydroxyquinolin-2(1H)-one is a halogenated derivative of the 3-hydroxyquinolin-2(1H)-one scaffold. This core structure is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds.[1] Its derivatives have shown potent inhibitory activity against various enzymatic targets, making it a valuable starting point for drug discovery programs in oncology, neurology, and infectious diseases. This document provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and its role as a precursor to potent enzyme inhibitors.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthetic chemistry and drug design. These properties dictate its solubility, reactivity, and potential for further modification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1379330-67-2 | PubChem |

| Molecular Formula | C₉H₆BrNO₂ | PubChem[2] |

| Molecular Weight | 240.05 g/mol | PubChem[2] |

| Appearance | Off-white to light brown solid | ChemicalBook[3] |

| Melting Point | 211-212 °C | ChemicalBook[3] |

| pKa | 4.50 ± 1.00 (Predicted) | ChemicalBook[3] |

| SMILES | O=C1NC2=C(C=C(Br)C=C2)C=C1O | PubChem[2] |

Synthesis and Experimental Protocols

The 3-hydroxyquinolin-2(1H)-one scaffold can be synthesized through several reported methods, including ring expansion reactions. A common and effective method involves the Eistert ring expansion of a substituted isatin with a diazo compound, catalyzed by a metal complex.[4][5]

General Synthesis Protocol: Eistert Ring Expansion

This protocol describes a general method for synthesizing 3-hydroxy-4-esterquinolin-2(1H)-one derivatives, which can be adapted for the 6-bromo substituted target compound starting from 5-bromoisatin.

Objective: To synthesize the this compound core structure.

Materials:

-

5-Bromoisatin

-

Ethyl diazoacetate (EDA)

-

Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Methodology:

-

Reaction Setup: To a solution of 5-bromoisatin in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen), add the dirhodium(II) catalyst.

-

Reagent Addition: Slowly add a solution of ethyl diazoacetate (EDA) to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. The slow addition is critical to control the reaction rate and minimize side products.

-

Base Addition: Following the complete addition of EDA, add DBU to the mixture. The DBU acts as a non-nucleophilic base that facilitates the key ring expansion step.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (typically 12-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a dilute aqueous HCl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the 3-hydroxy-4-ethoxycarbonyl-6-bromoquinolin-2(1H)-one intermediate.

-

Hydrolysis & Decarboxylation (if necessary): The ester group at the 4-position can be removed if the unsubstituted core is desired. This typically involves hydrolysis under basic conditions followed by acidification and thermal decarboxylation.

// Node styles sub_mat [label="5-Bromoisatin", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Ethyl Diazoacetate\n(EDA)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Rh₂(OAc)₄ / DBU", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Reaction\nMixture", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [label="6-Bromo-3-hydroxy-4-ethoxycarbonyl\n-quinolin-2(1H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_step [label="Hydrolysis &\nDecarboxylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="6-Bromo-3-hydroxy\n-quinolin-2(1H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow sub_mat -> intermediate [color="#5F6368"]; reagent1 -> intermediate [color="#5F6368"]; catalyst -> intermediate [color="#5F6368"]; intermediate -> product [label=" Eistert Ring Expansion ", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; product -> final_step [color="#5F6368"]; final_step -> final_product [color="#5F6368"]; } } Caption: Synthetic workflow for this compound.

Biological Activity and Drug Development Applications

While this compound itself is primarily a synthetic intermediate, its core scaffold is integral to the development of potent enzyme inhibitors. The bromine atom at the 6-position provides a convenient handle for further chemical modification, often through palladium-catalyzed cross-coupling reactions, to enhance potency and selectivity for specific biological targets.

D-Amino Acid Oxidase (DAAO) Inhibition

The 3-hydroxyquinolin-2(1H)-one scaffold is a powerful inhibitor of D-Amino Acid Oxidase (DAAO), an enzyme that metabolizes D-serine.[4] By inhibiting DAAO, the levels of D-serine in the brain can be increased, which is a therapeutic strategy for treating schizophrenia.[6]

| Compound | Target | IC₅₀ (nM) | Notes |

| 3-hydroxyquinolin-2(1H)-one | Human DAAO | 4 | Parent compound, highly potent.[6] |

| 6-Bromo -3-hydroxyquinolin-2(1H)-one | Human DAAO | 11 | The 6-bromo substitution maintains high potency. |

| 6-Chloro-3-hydroxyquinolin-2(1H)-one | Human DAAO | 6 | Similar potency to the bromo derivative.[7] |

| 6-Methyl-3-hydroxyquinolin-2(1H)-one | Human DAAO | 41 | Methyl substitution slightly reduces potency.[7] |

Checkpoint Kinase 1 (CHK1) Inhibition

The quinolinone core is also a key structural motif in the design of inhibitors for Checkpoint Kinase 1 (CHK1).[8] CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response pathway.[9] Inhibiting CHK1 can sensitize cancer cells to the effects of chemotherapy and radiation. The 6-bromo intermediate is crucial for creating derivatives that extend into specific hydrophobic pockets of the CHK1 active site, thereby increasing inhibitor potency.[10]

// Node styles dna_damage [label="DNA Damage\n(e.g., Chemotherapy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; atr [label="ATR Kinase\n(Activated)", fillcolor="#FBBC05", fontcolor="#202124"]; chk1 [label="CHK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cdc25 [label="Cdc25 Phosphatase\n(Inhibited)", fillcolor="#F1F3F4", fontcolor="#202124"]; cdk1 [label="CDK1/Cyclin B\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; g2m_arrest [label="G2/M Cell Cycle Arrest\n(Allows for DNA Repair)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor [label="CHK1 Inhibitor\n(Quinolinone-based)", fillcolor="#202124", fontcolor="#FFFFFF", shape=box3d];

// Pathway relationships dna_damage -> atr [label=" activates ", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; atr -> chk1 [label=" phosphorylates &\n activates ", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; chk1 -> cdc25 [label=" phosphorylates ", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; cdc25 -> cdk1 [style=dashed, arrowhead=tee, label=" cannot activate ", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; cdk1 -> g2m_arrest [label=" leads to ", fontsize=8, fontcolor="#5F6368", color="#5F6368"];

// Inhibitor action inhibitor -> chk1 [arrowhead=tee, color="#EA4335", style=bold, label=" blocks ", fontsize=8, fontcolor="#EA4335"]; } } Caption: Role of CHK1 in the DNA damage response pathway.

Tyrosinase Inhibition

Recent studies have explored 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[11] Overproduction of melanin can lead to hyperpigmentation skin disorders. Derivatives of this scaffold have shown potent inhibition of tyrosinase, with IC₅₀ values in the low micromolar range, making them promising leads for cosmeceutical applications.[11]

Key Experimental Protocols (Biological Assays)

Evaluating the biological activity of compounds derived from this compound requires robust and specific assays.

Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the in vitro potency (IC₅₀) of a test compound against a specific protein kinase (e.g., CHK1).

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition is observed as a decrease in this phosphorylation. Various detection methods exist, including radiometric assays and fluorescence-based assays.[12][13]

Materials:

-

Purified, recombinant kinase enzyme (e.g., CHK1).

-

Specific peptide or protein substrate for the kinase.

-

ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]-ATP or [γ-³³P]-ATP) for radiometric assays.[13]

-

Test compound (inhibitor) dissolved in DMSO at various concentrations.

-

Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).

-

Microplates (e.g., 96-well or 384-well).

-

Detection reagents (e.g., scintillation fluid for radiometric assays, or phospho-specific antibodies for ELISA-based methods).[14]

Methodology:

-

Plate Setup: Add kinase reaction buffer to the wells of a microplate.

-

Compound Addition: Add serial dilutions of the test compound (or DMSO for control wells) to the wells.

-

Enzyme Addition: Add the kinase enzyme to each well and briefly pre-incubate with the compound.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

-